3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene
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Overview
Description
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[321]oct-6-ene is a bicyclic compound that features an oxane ring fused to an oxabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reaction. This method involves the use of allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxabicyclo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxabicyclo derivatives, reduced bicyclic structures, and substituted compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene involves its interaction with molecular targets through its unique bicyclic structure. The compound can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxane ring.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with different ring structures and functional groups.
Uniqueness
3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene is unique due to the presence of both an oxane ring and an oxabicyclo octane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89858-83-3 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)-8-oxabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C12H18O3/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h4-5,9-12H,1-3,6-8H2 |
InChI Key |
VAOWDAXTHPHDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CC3C=CC(C2)O3 |
Origin of Product |
United States |
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